molecular formula C24H29N3O4 B11603226 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11603226
M. Wt: 423.5 g/mol
InChI Key: LEXWPPYIDVDNQH-UHFFFAOYSA-N
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Description

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a pyrrolidine-2,5-dione core substituted with a propoxyphenyl group. Its unique structure allows it to interact with various biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the piperazine and pyrrolidine intermediates. One common route involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid such as Yb(OTf)3 in an organic solvent like acetonitrile .

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for yield and purity. This often involves the use of high-efficiency catalysts and purification techniques such as recrystallization. The overall yield of the industrial process can be around 45%, with the final product confirmed by techniques like NMR and HRMS .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds.

Scientific Research Applications

3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. This interaction can modulate various signaling pathways, leading to physiological effects like vasodilation and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione apart is its unique combination of functional groups, which allows for a broader range of interactions with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

IUPAC Name

3-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H29N3O4/c1-3-16-31-19-10-8-18(9-11-19)27-23(28)17-21(24(27)29)26-14-12-25(13-15-26)20-6-4-5-7-22(20)30-2/h4-11,21H,3,12-17H2,1-2H3

InChI Key

LEXWPPYIDVDNQH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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